molecular formula C19H15N5O2 B335334 2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide

2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide

Cat. No.: B335334
M. Wt: 345.4 g/mol
InChI Key: NKUKNFAIHPSEQQ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Triazole Ring: This can be done through a cyclization reaction involving hydrazine derivatives and appropriate reagents.

    Coupling to Form the Final Compound: The final step would involve coupling the quinoline derivative with the triazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the methoxy and triazole groups.

    2-(3-methoxyphenyl)quinoline-4-carboxamide: Lacks the triazole group.

    N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide: Lacks the methoxyphenyl group.

Uniqueness

2-(3-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)-4-quinolinecarboxamide is unique due to the presence of both the methoxyphenyl and triazole groups, which might confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H15N5O2/c1-26-14-6-4-5-13(9-14)18-10-16(15-7-2-3-8-17(15)22-18)19(25)23-24-11-20-21-12-24/h2-12H,1H3,(H,23,25)

InChI Key

NKUKNFAIHPSEQQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN4C=NN=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN4C=NN=C4

Origin of Product

United States

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